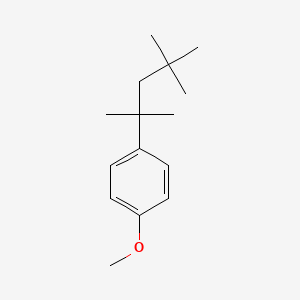

1-Methoxy-4-(2,4,4-trimethylpentan-2-yl)benzene

Description

1-Methoxy-4-(2,4,4-trimethylpentan-2-yl)benzene is a substituted aromatic compound characterized by a benzene ring functionalized with a methoxy (-OCH₃) group and a bulky 2,4,4-trimethylpentan-2-yl substituent. This branched alkyl chain confers high lipophilicity and steric hindrance, distinguishing it from simpler methoxy-alkylbenzenes. Its molecular formula is inferred as C₁₅H₂₄O (based on substituent analysis), with a molecular weight of 220.35 g/mol.

Properties

IUPAC Name |

1-methoxy-4-(2,4,4-trimethylpentan-2-yl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-14(2,3)11-15(4,5)12-7-9-13(16-6)10-8-12/h7-10H,11H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIGIIVGUAIVOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90278150 | |

| Record name | 1-methoxy-4-(2,4,4-trimethylpentan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5413-23-0 | |

| Record name | NSC405410 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC6428 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methoxy-4-(2,4,4-trimethylpentan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-(2,4,4-trimethylpentan-2-yl)benzene typically involves the alkylation of 1-methoxybenzene (anisole) with 2,4,4-trimethylpentan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts like zeolites can also be employed to enhance the selectivity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-(2,4,4-trimethylpentan-2-yl)benzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkane.

Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂)

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Alkanes

Substitution: Nitro compounds, sulfonic acids, halogenated benzenes

Scientific Research Applications

1-Methoxy-4-(2,4,4-trimethylpentan-2-yl)benzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-(2,4,4-trimethylpentan-2-yl)benzene involves its interaction with specific molecular targets and pathways. The methoxy group and the branched alkyl chain contribute to its unique reactivity and binding properties. These interactions can influence various biochemical pathways, leading to its observed effects in different applications.

Comparison with Similar Compounds

Key Observations :

- Branching vs. Linearity : The target compound’s 2,4,4-trimethylpentan-2-yl group increases steric bulk compared to linear chains (e.g., anethole’s propenyl group), reducing volatility and altering solubility .

- Functional Group Diversity : Replacement of methoxy with acetate (as in the C₁₆H₂₄O₂ derivative) enhances ester reactivity, enabling use in polymer synthesis .

Physicochemical Properties

| Property | This compound | Anethole | 4-(2,4,4-Trimethylpentan-2-yl)phenyl acetate |

|---|---|---|---|

| Molecular Weight (g/mol) | 220.35 | 148.20 | 248.36 |

| Boiling Point (°C) | ~250–280 (estimated) | 234–237 | >300 (estimated) |

| Solubility | Lipophilic (low water solubility) | Slightly polar, soluble in ethanol | Highly lipophilic |

| Odor | Mild, woody (inferred) | Sweet, anise-like | Odorless (ester derivative) |

Notes:

Biological Activity

1-Methoxy-4-(2,4,4-trimethylpentan-2-yl)benzene, also known as a derivative of anisole, is a compound that has garnered attention for its potential biological activities. This article explores the compound’s properties, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its methoxy and bulky alkyl substituent groups. The structural formula can be represented as follows:

This compound belongs to the class of organic compounds known as anisoles, which are derivatives of methoxybenzene. Its unique structure contributes to its solubility and reactivity in various biological systems.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of the methoxy group can enhance the electron-donating ability of the compound, potentially allowing it to scavenge free radicals effectively. This property is crucial in mitigating oxidative stress-related diseases.

Antimicrobial Activity

Studies have shown that related phenolic compounds possess significant antimicrobial activity. For instance, this compound may inhibit the growth of various bacteria and fungi due to its ability to disrupt microbial cell membranes.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

Anti-inflammatory Effects

Inflammation is a critical factor in various chronic diseases. Compounds with similar methoxy and alkyl substituents have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Further research is needed to confirm these effects for this compound specifically.

Metabolism and Toxicology

The metabolism of this compound likely involves phase I and phase II metabolic processes similar to other phenolic compounds. Initial studies suggest that it may undergo hydroxylation and conjugation reactions in the liver, leading to various metabolites that could exhibit different biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.